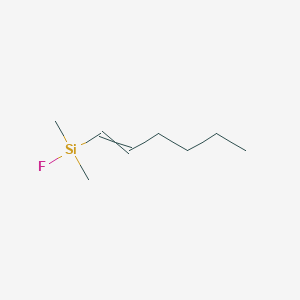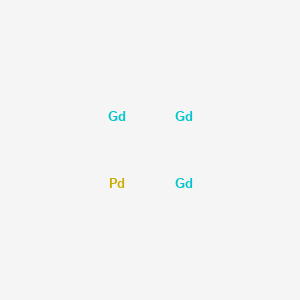
Gadolinium--palladium (3/1)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Gadolinium–palladium (3/1) is a bimetallic compound composed of gadolinium and palladium in a 3:1 ratio. This compound has garnered significant interest due to its unique properties and potential applications in various fields, including catalysis, medical imaging, and materials science. The combination of gadolinium’s magnetic properties and palladium’s catalytic abilities makes this compound particularly intriguing for scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of gadolinium–palladium (3/1) typically involves the co-precipitation method, where gadolinium and palladium salts are dissolved in a suitable solvent, followed by the addition of a precipitating agent to form the desired compound. The reaction conditions, such as temperature, pH, and concentration, are carefully controlled to ensure the formation of a homogeneous product .
Industrial Production Methods: Industrial production of gadolinium–palladium (3/1) often employs high-temperature solid-state reactions. In this method, gadolinium oxide and palladium oxide are mixed in the desired stoichiometric ratio and heated to high temperatures in a controlled atmosphere. This process results in the formation of the bimetallic compound with high purity and yield .
Análisis De Reacciones Químicas
Types of Reactions: Gadolinium–palladium (3/1) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the unique properties of both gadolinium and palladium.
Common Reagents and Conditions:
Oxidation: Gadolinium–palladium (3/1) can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate under controlled conditions.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or hydrogen gas.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may result in the formation of gadolinium oxide and palladium oxide, while reduction can yield elemental gadolinium and palladium .
Aplicaciones Científicas De Investigación
Gadolinium–palladium (3/1) has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various chemical reactions, including hydrogenation and carbon-carbon coupling reactions.
Biology: The compound’s magnetic properties make it useful in magnetic resonance imaging (MRI) as a contrast agent.
Medicine: Gadolinium–palladium (3/1) is being explored for its potential in targeted drug delivery and cancer treatment due to its ability to generate reactive oxygen species.
Industry: It is used in the development of advanced materials, such as high-performance alloys and coatings.
Mecanismo De Acción
The mechanism by which gadolinium–palladium (3/1) exerts its effects is primarily based on the individual properties of gadolinium and palladium. Gadolinium’s paramagnetic nature enhances the contrast in MRI, while palladium’s catalytic properties facilitate various chemical reactions. The compound interacts with molecular targets through coordination bonds, redox reactions, and surface interactions, leading to the desired effects in different applications .
Comparación Con Compuestos Similares
Gadolinium–platinum (3/1): Similar to gadolinium–palladium (3/1), this compound combines gadolinium’s magnetic properties with platinum’s catalytic abilities.
Gadolinium–rhodium (3/1): This compound also exhibits unique magnetic and catalytic properties, making it useful in similar applications.
Uniqueness: Gadolinium–palladium (3/1) stands out due to its relatively lower cost compared to platinum-based compounds and its higher resistance to oxidation. Additionally, the combination of gadolinium and palladium offers a unique balance of magnetic and catalytic properties, making it suitable for a broader range of applications .
Propiedades
Número CAS |
167998-93-8 |
|---|---|
Fórmula molecular |
Gd3Pd |
Peso molecular |
578.2 g/mol |
Nombre IUPAC |
gadolinium;palladium |
InChI |
InChI=1S/3Gd.Pd |
Clave InChI |
FSVZYSBMGITBCW-UHFFFAOYSA-N |
SMILES canónico |
[Pd].[Gd].[Gd].[Gd] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


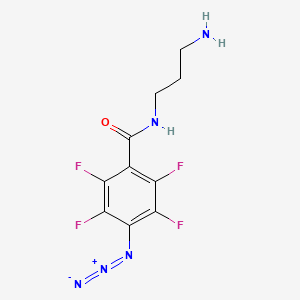
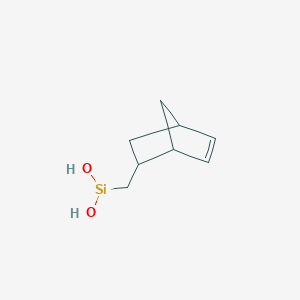
![1,3-Bis[(1R)-1-phenylethyl]-2,3-dihydro-1H-imidazol-1-ium](/img/structure/B12568299.png)



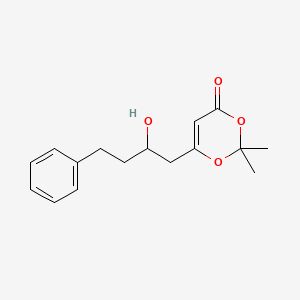
![(7S)-7-[(Benzyloxy)methyl]-1,3,4,7-tetrahydro-2H-azepin-2-one](/img/structure/B12568344.png)
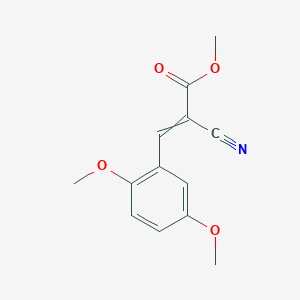
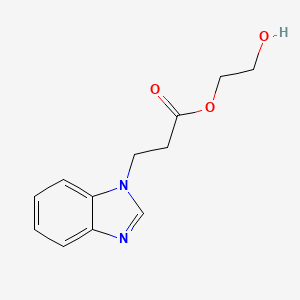
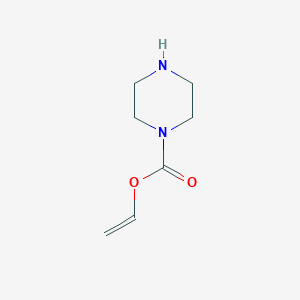
![([1,1'-Biphenyl]-4-yl)-N-(4-chlorophenyl)methanimine N-oxide](/img/structure/B12568358.png)
![Phosphine, [2-(chloromethyl)phenyl]diphenyl-](/img/structure/B12568370.png)
